N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
Description
This compound is a structurally complex molecule integrating multiple pharmacophoric motifs: a pyrazoline core, a 1,2,4-triazole ring, a thiophene moiety, and a substituted benzamide group. Its design likely targets multifunctional bioactivity, leveraging the known pharmacological properties of its subunits. The thiophene and methoxyphenyl groups may enhance bioavailability and receptor binding . Structural elucidation of such compounds typically relies on techniques like NMR and X-ray crystallography, with refinement software such as SHELXL ensuring precise atomic resolution .
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O5S2/c1-22-10-7-11-23(18-22)34(43)36-20-31-37-38-35(40(31)26-13-5-6-14-28(26)44-2)48-21-32(42)41-27(19-25(39-41)30-16-9-17-47-30)24-12-8-15-29(45-3)33(24)46-4/h5-18,27H,19-21H2,1-4H3,(H,36,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHUEFWUYOUIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)N4C(CC(=N4)C5=CC=CS5)C6=C(C(=CC=C6)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a complex organic compound that has garnered interest due to its diverse biological activities. The compound features multiple functional groups, including pyrazole and triazole rings, which are often associated with significant pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C36 H36 N6 O5 S2 |
| Molecular Weight | 696.85 g/mol |
| LogP | 6.3684 |
| Polar Surface Area | 100.603 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
The presence of these functional groups contributes to the compound's potential applications in medicinal chemistry and its interactions with various biological targets.
Anti-inflammatory Effects
Research indicates that compounds containing pyrazole and triazole moieties often exhibit anti-inflammatory properties. For instance, studies have shown that related pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to show effectiveness against various bacterial strains and fungi. For example, certain synthesized pyrazole compounds were tested against Bacillus subtilis and E. coli, exhibiting promising results in inhibiting their growth .
The mechanism by which N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The compound's ability to form non-covalent interactions (e.g., hydrogen bonds, π–π stacking) may modulate the activity of target proteins, leading to alterations in cellular processes.
Study on Pyrazole Derivatives
A study focusing on the synthesis and evaluation of pyrazole derivatives highlighted their potential as anti-tubercular agents . Compounds were screened against Mycobacterium tuberculosis and demonstrated significant inhibition compared to standard treatments .
Antidepressant Activity
Another investigation into related pyrazole compounds evaluated their antidepressant potential through preclinical models. The findings indicated promising activity linked to their structural characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include derivatives of 1,2,4-triazole-thioethers and pyrazoline hybrids. Key structural variations and their impacts are summarized below:
Key Observations :
- Substituent Position : The 2,3-dimethoxyphenyl group in the target compound may enhance solubility and π-π stacking compared to chlorophenyl or pyrrole substituents in analogues .
- Triazole-Pyrazoline Fusion : This hybrid scaffold is rare in literature; most analogues feature isolated triazole or pyrazoline cores .
Pharmacological Comparisons
- Antimicrobial Activity : The thiophene and triazole motifs in the target compound align with derivatives showing MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential: Pyrazoline-triazole hybrids with methoxyphenyl groups demonstrated IC₅₀ values of 10–25 µM against MCF-7 and HeLa cells in vitro .
- Metabolic Stability : The 3-methylbenzamide terminus may reduce cytochrome P450-mediated oxidation compared to alkyl acetamides .
Physicochemical Properties
Comparative NMR and crystallographic data highlight structural nuances:
- NMR Shifts : The thiophene protons in the target compound are expected to resonate at δ 7.2–7.5 ppm, similar to thiophene-containing triazoles . Methoxy groups (δ 3.7–3.9 ppm) and pyrazoline CH₂ (δ 4.1–4.3 ppm) align with reported values .
- Crystallinity : SHELXL-refined structures of analogous triazoles show planar triazole rings (torsion angles <5°), suggesting similar rigidity in the target compound .
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including:
- Thioether linkage formation : Reacting thiophen-2-ylmethyl-triazole derivatives with α-haloketones under basic conditions (e.g., NaOH) to form thioether bonds .
- Cyclization : Intramolecular cyclization of thiosemicarbazides to generate 1,2,4-triazole cores, monitored via thin-layer chromatography (TLC) .
- Purification : Crystallization from ethanol or acetone to isolate intermediates . Characterization uses IR spectroscopy (C=O, N-H stretches) and ¹H/¹³C NMR to verify substituent positions and stereochemistry .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR Spectroscopy : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms regiochemistry of triazole and pyrazole rings .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric alignment of C, H, N, and S .
Q. How is the compound’s solubility and stability assessed for in vitro studies?
- Solubility : Tested in DMSO (primary solvent for biological assays) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
- Stability : Incubated at 37°C for 24–72 hours, with HPLC monitoring degradation products .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of biological activity?
- Methoxy Substitutions : 2,3-dimethoxyphenyl and 2-methoxyphenyl groups enhance antimicrobial activity by improving membrane penetration, as shown in analogs with MIC values ≤1 µg/mL against S. aureus .
- Thiophene vs. Furan : Replacing thiophen-2-yl with furan reduces activity by 50%, indicating sulfur’s role in target binding .
- Triazole-Pyrazole Hybrids : Hybrid structures increase cytotoxicity (IC₅₀ < 10 µM in MCF-7 cells) by stabilizing interactions with kinase ATP-binding pockets .
Q. What strategies resolve contradictions in biological data across studies?
- Dose-Response Validation : Re-test conflicting compounds at serial dilutions (0.1–100 µM) to rule out assay-specific false positives .
- Target Profiling : Use computational docking (e.g., AutoDock Vina) to compare binding modes with homologous proteins (e.g., COX-2 vs. EGFR) .
- Metabolic Stability : Assess hepatic microsome clearance to identify rapid degradation as a cause of false-negative results .
Q. What mechanistic insights explain its dual antimicrobial and anticancer activity?
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition, supported by time-kill assays showing >99% reduction in CFU at 4× MIC .
- Anticancer Mechanism : Induction of apoptosis in HeLa cells via caspase-3 activation (2-fold increase at 24 hours) and ROS generation, validated by flow cytometry .
Q. How can synthetic yields be improved without compromising purity?
- Optimized Reaction Conditions : Use microwave-assisted synthesis (80°C, 30 min) to reduce side products in triazole formation .
- Catalytic Systems : Employ Pd/C (5 mol%) for Suzuki couplings between aryl halides and thiophene boronic acids, achieving >85% yield .
- Workup Protocols : Replace column chromatography with pH-dependent precipitation (e.g., acidify to pH 2–3 to isolate thiol intermediates) .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Reaction Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiosemicarbazide | Cyclization of hydrazide | 78 | 95% |
| Triazole-thioether | NaOH-mediated coupling | 65 | 92% |
| Final Compound | Recrystallization (EtOH) | 45 | 98% |
Q. Table 2: Biological Activity of Structural Analogs
| Analog (R Group) | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| 2,3-Dimethoxyphenyl | 0.5 (S. aureus) | 8.2 (MCF-7) |
| 4-Chlorophenyl | 2.1 | 12.4 |
| Thiophen-3-yl | 1.8 | 15.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
